molecular formula C18H21N3O2S B14756213 2-(3-cyano-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide

2-(3-cyano-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B14756213
M. Wt: 343.4 g/mol
InChI Key: AQLRSUNDFMNSLI-UHFFFAOYSA-N
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Description

2-(3-Cyano-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound known for its unique chemical structure and properties It is a derivative of thiazole and is characterized by the presence of a cyano group, an isobutoxy group, and a trimethylthiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3-cyano-4-isobutoxyphenyl boronic acid with ethyl 2-bromo-4-methylthiazole-5-carboxylate in a Suzuki cross-coupling reaction . This reaction is carried out under specific conditions, including the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the isobutoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(3-Cyano-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-cyano-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as xanthine oxidase, by binding to their active sites . This inhibition reduces the production of reactive oxygen species and uric acid, thereby exerting anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid: A closely related compound with similar structural features but different functional groups.

    Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate: Another derivative used in various chemical reactions.

Uniqueness

2-(3-Cyano-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[3-cyano-4-(2-methylpropoxy)phenyl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H21N3O2S/c1-11(2)10-23-15-7-6-13(8-14(15)9-19)17-20-12(3)16(24-17)18(22)21(4)5/h6-8,11H,10H2,1-5H3

InChI Key

AQLRSUNDFMNSLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)N(C)C

Origin of Product

United States

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